

An In-depth Technical Guide to Clometacin (CAS Number: 25803-14-9)

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Compound of Interest

Compound Name: Clometacin

Cat. No.: B1669217

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Introduction

Clometacin, with the CAS number 25803-14-9, is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the indole acetic acid class.^[1] Developed for its analgesic and anti-inflammatory properties, its clinical use was ultimately curtailed due to concerns regarding hepatotoxicity.^{[2][3][4][5]} This technical guide provides a comprehensive overview of **Clometacin**, consolidating available data on its physicochemical properties, synthesis, pharmacology, mechanism of action, pharmacokinetics, and toxicological profile. The information is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and toxicology.

Physicochemical Properties

Clometacin is a white powder.^[6] A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference
IUPAC Name	2-[3-(4-chlorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid	[7]
CAS Number	25803-14-9	[7]
Molecular Formula	C ₁₉ H ₁₆ ClNO ₄	[7]
Molecular Weight	357.8 g/mol	[7]
Melting Point	242 °C	[6][8]
SMILES	<chem>CC1=C(C(=O)C2=CC=C(Cl)C=C2)C3=C(C=C(OC)C=C3)N1CC(=O)O</chem>	[7]
Solubility	Soluble in DMSO	[9]
XLogP3	4	[7]
Hydrogen Bond Donor Count	1	[7]
Hydrogen Bond Acceptor Count	4	[7]
Topological Polar Surface Area	68.5 Å ²	[7]

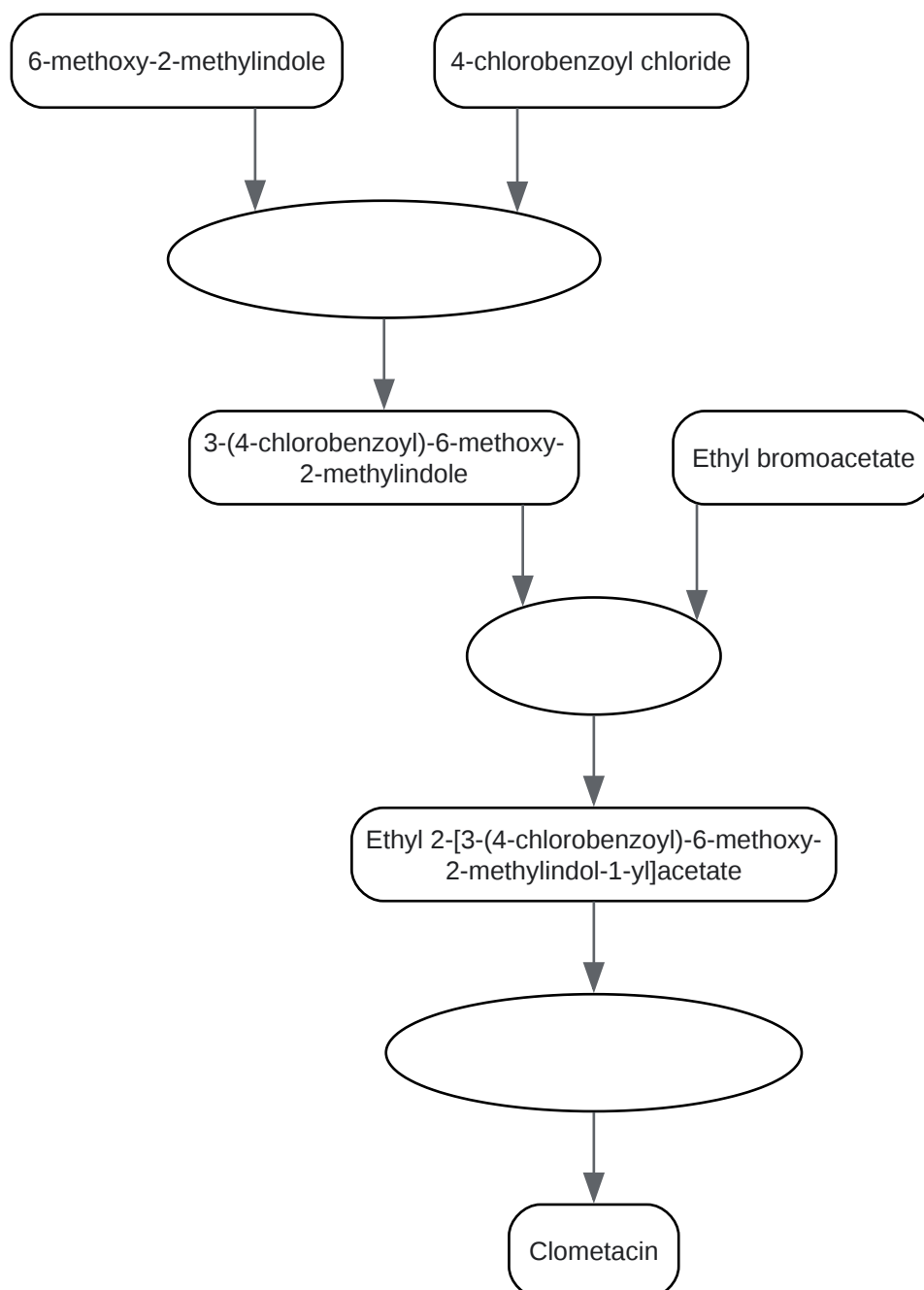
Synthesis

A detailed, experimentally validated synthesis protocol for **Clometacin** is not readily available in the published literature. However, based on the principles of indole chemistry, a plausible synthetic route can be proposed. The synthesis would likely involve two key steps: the acylation of a substituted indole and the subsequent N-alkylation to introduce the acetic acid moiety.

Proposed Synthetic Pathway:

A potential synthesis could start from 6-methoxy-2-methylindole. The first step would be a Friedel-Crafts acylation at the C3 position of the indole ring with 4-chlorobenzoyl chloride, likely

using a Lewis acid catalyst such as aluminum chloride or a milder alternative like diethylaluminum chloride to avoid potential side reactions.[10] The resulting ketone, 3-(4-chlorobenzoyl)-6-methoxy-2-methylindole, would then be N-alkylated with an ethyl bromoacetate in the presence of a base like sodium hydride to yield the corresponding ester. Finally, hydrolysis of the ester under acidic or basic conditions would afford the target molecule, **Clometacin**.



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Proposed Synthetic Pathway for **Clometacin**

Pharmacology and Mechanism of Action

Anti-inflammatory Activity

Clometacin exhibits its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.^[1] While specific IC50 values for **Clometacin** against COX-1 and COX-2 are not available in the literature, studies on related indole derivatives suggest that this class of compounds can possess significant COX inhibitory activity.^{[7][11][12]}

A clinical study in healthy subjects demonstrated that treatment with **Clometacin** for four days resulted in a significant reduction in the urinary excretion of several prostaglandins, indicating effective in vivo COX inhibition. The results are summarized in Table 2.

Prostaglandin/Thromboxane	Mean Reduction in Urinary Excretion (%)
Prostaglandin E ₂ (PGE ₂)	61.2
Prostaglandin F ₂ α (PGF ₂ α)	41.2
6-keto-Prostaglandin F ₁ α	59.0
Thromboxane B ₂	42.0

Data from a study in 6 healthy subjects treated with **Clometacin** for four days.

Experimental Protocol: In Vitro COX Inhibition Assay (General)

While a specific protocol for **Clometacin** is unavailable, a general in vitro colorimetric COX inhibitor screening assay can be described as follows. This protocol is intended as a general guideline.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.

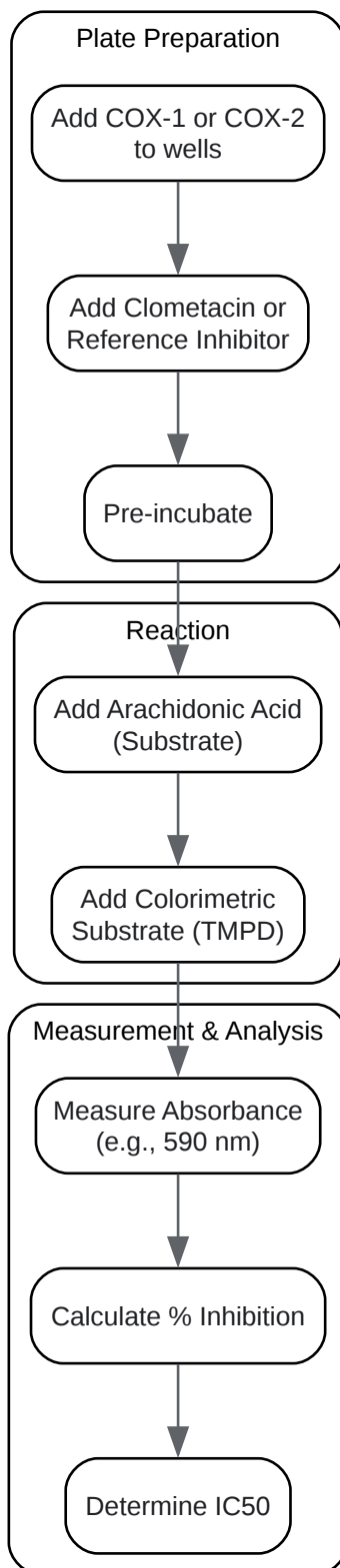
Materials:

- Purified COX-1 (ovine or human) and COX-2 (human recombinant) enzymes.
- Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).
- Heme.
- Arachidonic acid (substrate).
- Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
- Test compound (**Clometacin**) dissolved in a suitable solvent (e.g., DMSO).
- Reference inhibitors (e.g., Indomethacin, Celecoxib).
- 96-well microplate.
- Microplate reader.

Procedure:

- Prepare a reaction mixture containing the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) in each well of a 96-well plate.
- Add various concentrations of the test compound (**Clometacin**) or reference inhibitors to the wells. Include a control group with solvent only.
- Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding arachidonic acid to each well.
- Immediately add the colorimetric substrate (TMPD).
- Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of color development is proportional to the COX activity.
- Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable software.



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Workflow for an In Vitro COX Inhibition Assay

Pharmacokinetics and Metabolism

Detailed human pharmacokinetic data for **Clometacin**, including parameters such as C_{max}, T_{max}, half-life, and bioavailability, are not extensively reported in the available literature.

A study in rats using radiolabeled (¹⁴C) **Clometacin** provided some insights into its metabolism and excretion.[11][13] The study found that **Clometacin** is rapidly excreted in both urine and feces. Metabolism of the drug was limited, with over 85% being excreted in its unchanged form. [11][13] A minor metabolite, identified as 1-(2-methyl-3-p-chloro phenylcarbinol-6-hydroxy) indol acetic acid, accounted for 4-10% of the excreted radioactivity in the urine.[11][13]

Experimental Protocol: HPLC Method for NSAID Quantification in Plasma (General)

A specific, validated HPLC method for the quantification of **Clometacin** in human plasma is not available. However, a general reversed-phase HPLC-UV method, commonly used for the analysis of NSAIDs in biological matrices, can be outlined.

Objective: To quantify the concentration of an NSAID in human plasma.

Materials:

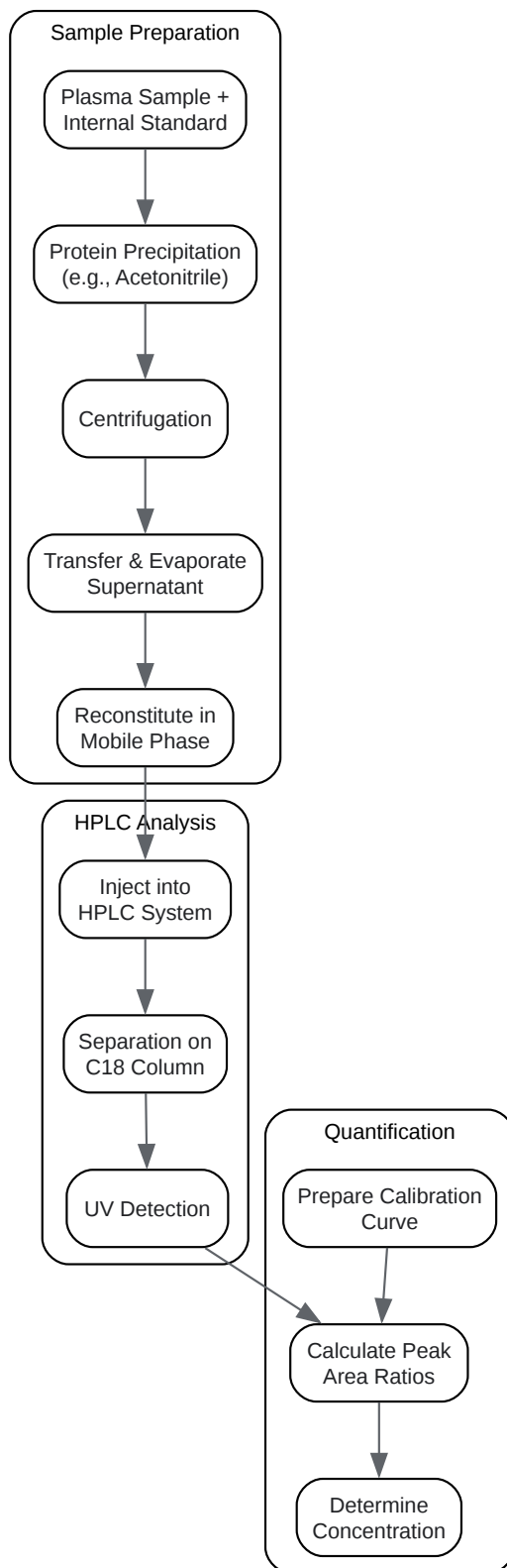
- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Reversed-phase C18 column.
- Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
- Human plasma samples.
- Internal standard (another NSAID with similar chromatographic properties).
- Protein precipitation agent (e.g., acetonitrile, methanol, or perchloric acid).

- Centrifuge.

Procedure:

- Sample Preparation (Protein Precipitation):
 - To a known volume of plasma (e.g., 200 μ L), add a known amount of the internal standard.
 - Add a protein precipitation agent (e.g., 600 μ L of acetonitrile).
 - Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.
 - Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes).
 - Transfer the clear supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in a small volume of the mobile phase.
- Chromatographic Analysis:
 - Inject a portion of the reconstituted sample into the HPLC system.
 - Elute the analytes isocratically or with a gradient mobile phase through the C18 column.
 - Detect the analytes using the UV detector at a wavelength where the drug and internal standard have significant absorbance.
- Quantification:
 - Prepare a calibration curve by spiking known concentrations of the NSAID and a fixed concentration of the internal standard into blank plasma and processing them as described above.
 - Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

- Determine the concentration of the NSAID in the unknown samples by interpolating their peak area ratios on the calibration curve.



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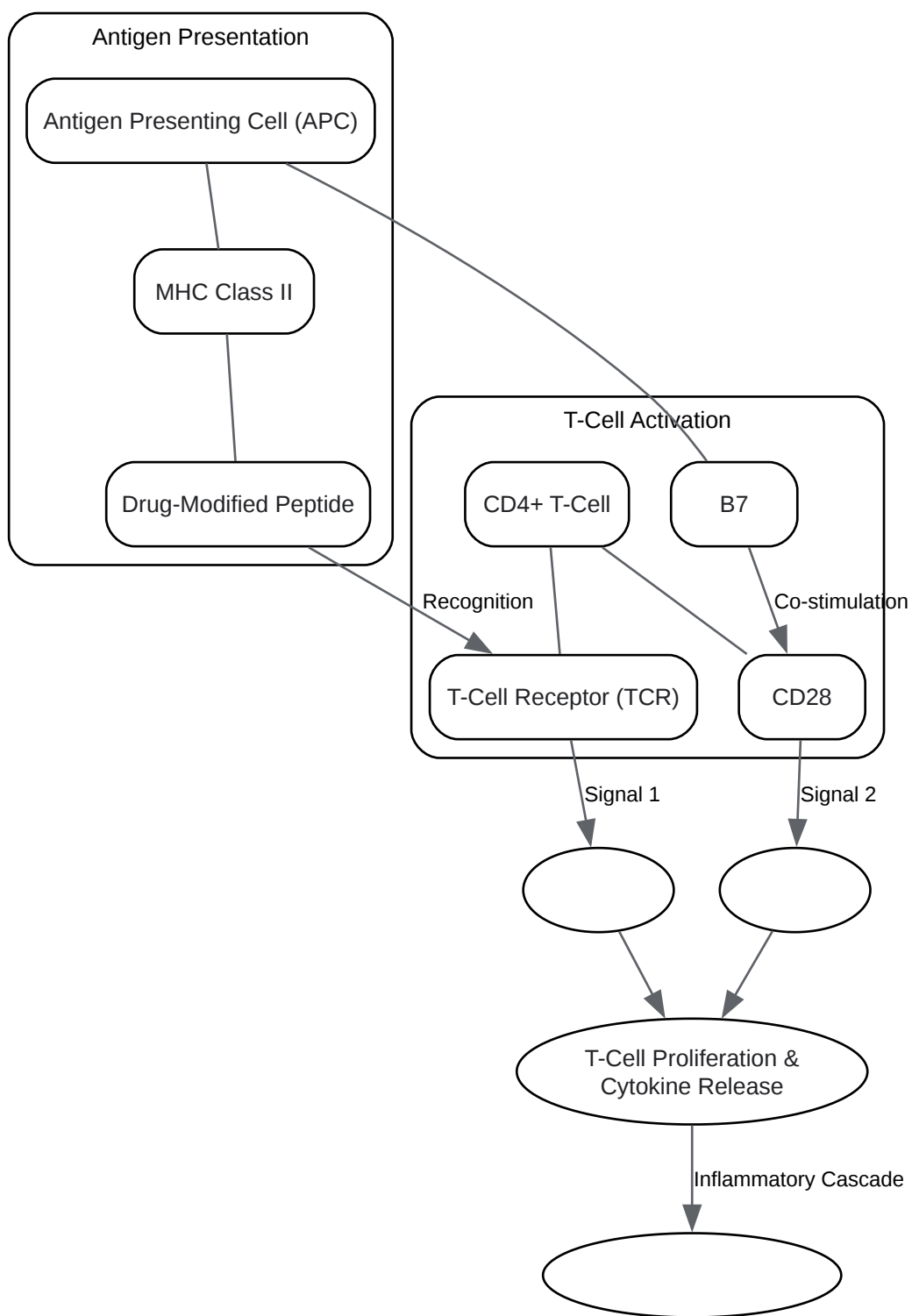
General Workflow for HPLC Quantification of NSAIDs in Plasma

Toxicology: Clometacin-Induced Hepatitis

The clinical use of **Clometacin** was associated with cases of drug-induced liver injury, a significant factor leading to its withdrawal.[2][3][4][5] The hepatotoxicity associated with **Clometacin** appears to be idiosyncratic and presents with features suggestive of an autoimmune-like hepatitis.[12][14]

Clinical reports have described cases of acute and chronic active hepatitis in patients treated with **Clometacin**. [12][14] A notable characteristic of **Clometacin**-induced hepatitis is the presence of autoantibodies, particularly anti-smooth muscle antibodies of the anti-actin cable type and anti-nuclear antibodies.[14][15] This immunological feature suggests that the liver damage is not a direct toxic effect of the drug but rather an immune-mediated response. One retrospective study noted an association with the HLA B8 antigen in a small number of patients, further supporting a genetic predisposition to this adverse reaction.[12][16]

The proposed mechanism involves the activation of T-lymphocytes, which play a central role in the pathogenesis of autoimmune hepatitis. While the specific molecular triggers and signaling pathways for **Clometacin**-induced autoimmunity have not been fully elucidated, a general model of T-cell activation in response to a drug-related antigen can be depicted. This involves the presentation of a drug-modified peptide by an antigen-presenting cell (APC) to a T-cell, leading to T-cell activation, proliferation, and the subsequent inflammatory cascade that results in hepatocyte damage.



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